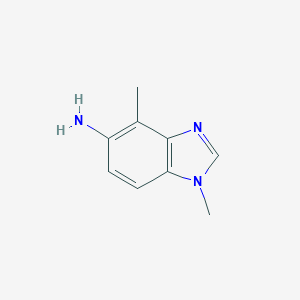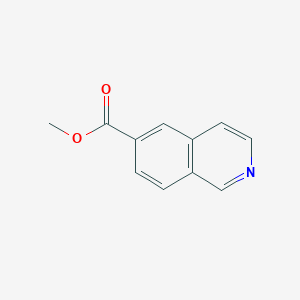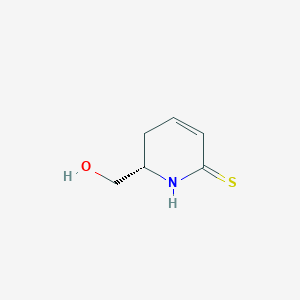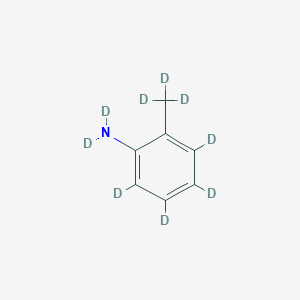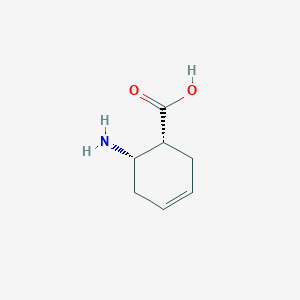![molecular formula C10H10N2O2 B068485 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one CAS No. 163120-48-7](/img/structure/B68485.png)
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, also known as MIM-1, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. MIM-1 is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, and its interaction with p53 leads to the degradation of p53 and the inhibition of its transcriptional activity. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one binds to the MDM2 protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have demonstrated that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one can inhibit the growth of tumors in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this pathway in cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in biological studies. One limitation of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one. One direction is the development of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one analogs with improved solubility and potency. Another direction is the investigation of the combination of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the MDM2-p53 pathway in cancer cells and its regulation by 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one could lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. It targets the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo, and it has several advantages for use in biological studies. The study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one and the MDM2-p53 pathway could lead to the development of new and improved cancer therapies.
Aplicaciones Científicas De Investigación
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and apoptosis, and the disruption of this pathway has been shown to inhibit the growth of cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to bind to the MDM2 protein and prevent its interaction with p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propiedades
Número CAS |
163120-48-7 |
|---|---|
Nombre del producto |
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
11-methyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-14-8-4-2-3-7-9(8)12(6)10(13)11-7/h2-4,6H,5H2,1H3,(H,11,13) |
Clave InChI |
KZFGXXFMXUKRAK-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
SMILES canónico |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
Sinónimos |
Imidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, 4,5-dihydro-4-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

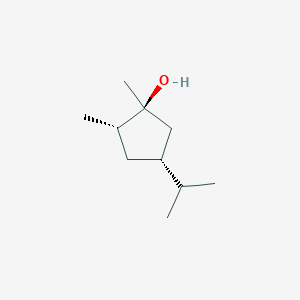
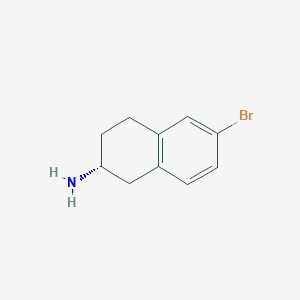
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

